molecular formula C11H13FN2O B1357668 1-(2-Fluorobenzyl)piperazin-2-one CAS No. 893747-85-8

1-(2-Fluorobenzyl)piperazin-2-one

Cat. No.: B1357668
CAS No.: 893747-85-8
M. Wt: 208.23 g/mol
InChI Key: VDTMKYQLLVZDID-UHFFFAOYSA-N
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Description

1-(2-Fluorobenzyl)piperazin-2-one is a chemical compound belonging to the class of piperazine derivatives. It is characterized by the presence of a fluorobenzyl group attached to a piperazinone ring. This compound is typically a white crystalline powder that is soluble in organic solvents and has a molecular weight of 221.25 g/mol.

Preparation Methods

The synthesis of 1-(2-Fluorobenzyl)piperazin-2-one can be achieved through various synthetic routes. One common method involves the reaction of 2-fluorobenzyl chloride with piperazin-2-one under basic conditions. The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to enhance yield and purity.

Chemical Reactions Analysis

1-(2-Fluorobenzyl)piperazin-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group, where nucleophiles such as amines or thiols replace the fluorine atom, forming new substituted products.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Fluorobenzyl)piperazin-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various piperazine derivatives, which are important in medicinal chemistry.

    Biology: This compound is studied for its potential biological activities, including its effects on neurotransmitter systems.

    Medicine: Research has explored its potential use in the treatment of psychiatric disorders such as depression and anxiety.

    Industry: It is used in the development of new materials and as a building block in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of 1-(2-Fluorobenzyl)piperazin-2-one involves its interaction with specific molecular targets and pathways. In biological systems, it may act on neurotransmitter receptors or transporters, modulating their activity. For example, it could inhibit the reuptake of serotonin, thereby increasing its availability in the synaptic cleft and exerting antidepressant effects .

Comparison with Similar Compounds

1-(2-Fluorobenzyl)piperazin-2-one can be compared with other similar compounds such as:

    1-(2-Fluorobenzyl)piperazine: This compound lacks the carbonyl group present in this compound, which may result in different chemical reactivity and biological activity.

    1-(2-Fluorophenyl)piperazine: This compound has a phenyl group instead of a benzyl group, which can influence its pharmacological properties.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[(2-fluorophenyl)methyl]piperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN2O/c12-10-4-2-1-3-9(10)8-14-6-5-13-7-11(14)15/h1-4,13H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDTMKYQLLVZDID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1)CC2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70602373
Record name 1-[(2-Fluorophenyl)methyl]piperazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70602373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893747-85-8
Record name 1-[(2-Fluorophenyl)methyl]piperazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70602373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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